molecular formula C11H8ClN3O B15162020 Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- CAS No. 145355-23-3

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-

Katalognummer: B15162020
CAS-Nummer: 145355-23-3
Molekulargewicht: 233.65 g/mol
InChI-Schlüssel: NCDGVQNQAILISE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .

Analyse Chemischer Reaktionen

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .

Eigenschaften

CAS-Nummer

145355-23-3

Molekularformel

C11H8ClN3O

Molekulargewicht

233.65 g/mol

IUPAC-Name

(3-amino-6-chloropyridazin-4-yl)-phenylmethanone

InChI

InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15)

InChI-Schlüssel

NCDGVQNQAILISE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.